3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Overview
Description
The compound “3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole” is a derivative of 2-Azaspiro[4.4]nonan-3-one . The parent compound, 2-Azaspiro[4.4]nonan-3-one, has a unique three-dimensional structure .
Synthesis Analysis
The synthesis of related compounds such as 2-Azaspiro[4.4]nonan-3-one and its derivatives has been reported in the literature . For instance, a phosphine-catalyzed [3 + 2] annulation of γ-substituted allenoates with succinimides was developed, which was successfully applied to the synthesis of 2-azaspiro nonene-1,3-dione derivatives .Molecular Structure Analysis
The molecular structure of the parent compound, 2-Azaspiro[4.4]nonan-3-one, is given by the InChI code: 1S/C8H13NO/c10-7-5-8(6-9-7)3-1-2-4-8/h1-6H2, (H,9,10) . The molecular weight is 139.2 .Physical And Chemical Properties Analysis
The parent compound, 2-Azaspiro[4.4]nonan-3-one, is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Therapeutic Potential
Oxadiazole derivatives, including those with the 1,2,4-oxadiazole moiety, have been extensively studied for their broad range of chemical and biological activities. These compounds are known for exhibiting various pharmacological properties such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. Their structural versatility makes them crucial synthons in drug development, with several oxadiazole-containing drugs already available in the market for different therapeutic uses (Siwach & Verma, 2020).
Spirocyclic Compounds Synthesis
Spirocyclic compounds, such as those derived from oxetane and containing azaspiro nonane structures, have been synthesized and investigated for their potential in creating novel pharmacophores. These studies offer insights into the development of new tetracyclic systems with potential therapeutic applications, demonstrating the versatility of spirocyclic structures in medicinal chemistry (Gurry, McArdle, & Aldabbagh, 2015).
Antimicrobial Evaluation
Research into novel oxadiazole derivatives, including those incorporating azaspiro[4.4]nonane structures, has highlighted their significant antimicrobial potential. These compounds have been synthesized and evaluated against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Sindhu et al., 2013).
Safety And Hazards
The safety information for 2-Azaspiro[4.4]nonan-3-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-4-10(3-1)6-11-5-8(10)9-12-7-14-13-9/h7-8,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQDTXKWUVACJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC2C3=NOC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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